molecular formula C9H15N3O B2806221 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine CAS No. 1157012-03-7

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No.: B2806221
CAS No.: 1157012-03-7
M. Wt: 181.239
InChI Key: QSCAGDQZSRZPOH-UHFFFAOYSA-N
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Description

1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H15N3O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methyl-N-(oxan-4-yl)piperidin-4-amine
  • 1-Methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
  • 1-Methyl-N-(oxan-4-yl)pyrrolidin-3-amine

Comparison: 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds with piperidine or pyrrolidine rings, the pyrazole ring offers different reactivity and potential for interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

1-methyl-N-(oxan-4-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-7-9(6-10-12)11-8-2-4-13-5-3-8/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCAGDQZSRZPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157012-03-7
Record name 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine
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